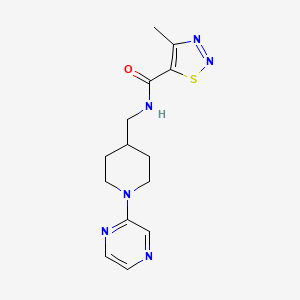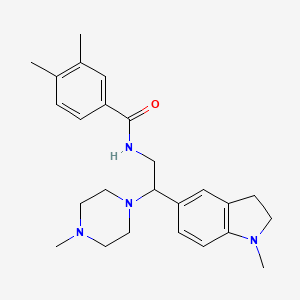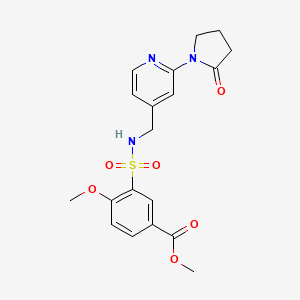
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
The exact mass of the compound 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
The compound 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, due to its complex structure, is likely to have significant potential in scientific research, particularly in the development of new pharmaceuticals and therapeutic agents. While direct studies on this exact compound are not found, insights can be drawn from research on related heterocyclic compounds and their diverse applications in medicinal chemistry.
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, especially those containing thiadiazole, pyrazine, and piperidine rings, play a crucial role in drug discovery due to their versatile pharmacological properties. These compounds have been extensively studied for their potential in addressing various medical conditions, including infectious diseases, cancer, and central nervous system (CNS) disorders. For instance, phenothiazine derivatives, which share structural similarities with the compound , have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial activities (Pluta, Morak-Młodawska, & Jeleń, 2011). These activities are attributed to their ability to interact with various biological systems through pharmacophoric substituents, π-π interactions, and lipophilic properties that facilitate membrane penetration.
Pyrazinamide Analogues in Tuberculosis Treatment
Pyrazinamide, a drug with a pyrazine moiety, is a cornerstone in the treatment of tuberculosis. Its unique mechanism of action, targeting non-replicating persister bacilli, underscores the potential of pyrazine derivatives in developing new treatments for drug-resistant forms of tuberculosis. This highlights the importance of studying compounds like 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide in the search for new antitubercular agents (Njire et al., 2016).
Pyrazoline Derivatives in Therapeutic Applications
Pyrazoline derivatives, which can be structurally related to the compound of interest, have been recognized for their wide range of therapeutic applications. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Such diversity in biological activity demonstrates the potential of compounds with similar heterocyclic frameworks in contributing to the development of new drugs (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-13(22-19-18-10)14(21)17-8-11-2-6-20(7-3-11)12-9-15-4-5-16-12/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRSQCPNUYKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)
![6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2538228.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)
![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)
![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)
